

Conformational Analysis of N-(cyclopropylmethyl)cyclohexanamine

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Compound of Interest

Compound Name:	N-(cyclopropylmethyl)cyclohexanamine
CAS No.:	99175-40-3
Cat. No.:	B1270933

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Executive Summary

N-(Cyclopropylmethyl)cyclohexanamine (CAS 99175-40-3), often abbreviated as the N-CPM-cyclohexyl fragment, represents a critical pharmacophore in medicinal chemistry. It serves as the structural core for a vast class of opioid receptor ligands, particularly antagonists like naltrexone and buprenorphine.

Understanding the conformational landscape of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. The molecule's biological activity—specifically its ability to switch a receptor from an "agonist" state to an "antagonist" state—is governed by the spatial arrangement of the bulky cyclopropylmethyl (CPM) tail relative to the cyclohexyl anchor.

This guide provides a rigorous analysis of the molecule's three dynamic domains: the cyclohexane ring, the amine linker, and the cyclopropylmethyl tail. It details the theoretical energy minima, provides a self-validating computational protocol for analysis, and outlines the experimental techniques required for verification.

Molecular Architecture & Physicochemical Profile

Before diving into 3D space, we must define the 2D topology and fundamental properties that drive conformational preference.

Structure: Cyclohexyl-NH-CH₂-Cyclopropyl Formula: C₁₀H₁₉N

SMILES: C1CCC(CC1)NCC2CC2

Table 1: Physicochemical Properties (Predicted)

Property	Value	Structural Implication
Molecular Weight	153.27 g/mol	Small molecule fragment (Fragment-Based Drug Design).
pKa (Conjugate Acid)	~10.5 - 10.7	Exists as a cation () at physiological pH (7.4).
LogP	~2.3 - 2.5	Lipophilic; crosses blood-brain barrier (CNS active).
Rotatable Bonds	3	High flexibility requires rigorous conformational search.
H-Bond Donors	1 (NH)	Critical for receptor anchoring (e.g., Asp residue in GPCRs).

Theoretical Framework: The Energy Landscape

The conformational analysis of **N-(cyclopropylmethyl)cyclohexanamine** must be deconstructed into three coupled degrees of freedom.

The Cyclohexane Ring: Chair Dominance

The cyclohexane ring is the "anchor." At room temperature, it exists almost exclusively (>99.9%) in the Chair conformation. The Twist-Boat conformer is roughly 5.5 kcal/mol higher in energy and is statistically negligible.

The Equatorial Imperative: The bulky amino substituent (

) obeys the A-value principle.

- Equatorial Position: The substituent points outward, minimizing steric clash.
- Axial Position: The substituent suffers from 1,3-diaxial interactions with the ring hydrogens.
- Energy Penalty: The A-value for an

group is approximately 1.4–1.5 kcal/mol. This dictates that ~92-95% of the population will have the nitrogen group in the equatorial position at equilibrium.

The Amine Linker: Nitrogen Inversion

The secondary amine nitrogen adopts a pyramidal geometry (

hybridized). While it can undergo pyramidal inversion, the barrier is low (~6 kcal/mol). In the context of drug binding, the nitrogen is often protonated (ammonium), which "freezes" the inversion and creates a fixed chiral center, usually selecting the specific isomer that forms the optimal salt bridge with the receptor (e.g., Asp147 in the Opioid Mu receptor).

The CPM Tail: The "Bisected" Preference

This is the most critical feature. The bond connecting the methylene group to the cyclopropyl ring (

) exhibits a unique stereoelectronic preference known as the Bisected Conformation.

- Bisected Conformer: The

bond lies in the plane that bisects the cyclopropyl ring (dihedral angle

or

relative to the ring plane). This is favored due to

hyperconjugation and minimization of steric clash between the methylene protons and the ring methine.

- Perpendicular Conformer: The

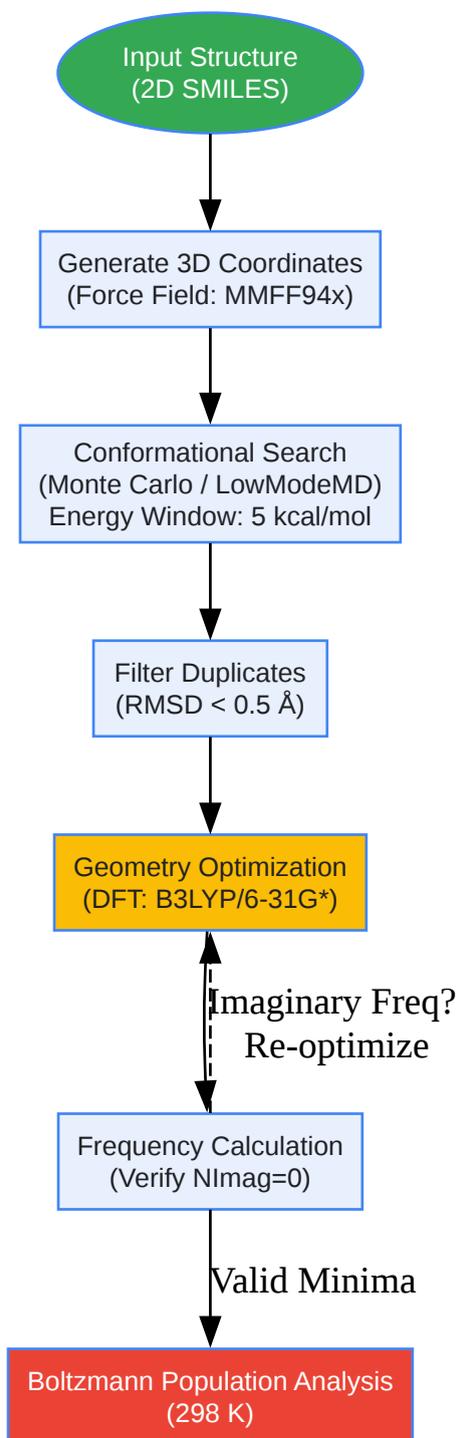
bond is perpendicular to the bisecting plane. This is the transition state for rotation and is energetically disfavored by ~2-3 kcal/mol.

Computational Methodology (Protocol)

As a Senior Scientist, you cannot rely on "standard settings." You must define a workflow that guarantees the identification of the Global Minimum (GM).

Workflow Visualization

The following diagram outlines the logical flow for determining the stable conformers.



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Figure 1: Computational workflow for identifying the global energy minimum.

Step-by-Step Protocol

- Initial Sampling (Molecular Mechanics):
 - Use a force field like MMFF94x or OPLS3e.
 - Perform a Systematic Rotor Search on the
,
, and
bonds.
 - Self-Validation: Ensure the search generates at least 3 distinct families: Equatorial-Trans, Equatorial-Gauch, and Axial variants.
- Electronic Structure Refinement (DFT):
 - Take all conformers within 5 kcal/mol of the minimum.
 - Optimize using Density Functional Theory (DFT).
 - Functional: B3LYP (robust standard) or
B97X-D (better for dispersion forces).
 - Basis Set: 6-31G(d,p) minimum; def2-TZVP for publication quality.
 - Solvation Model: PCM or SMD (Water) to simulate physiological conditions.
- Validation Check:
 - Run a frequency calculation.
 - Criterion: Number of Imaginary Frequencies (
) must be 0.
 - If
, the structure is a Transition State, not a Minimum. Perturb and re-optimize.

Experimental Validation

Theoretical models must be grounded in physical reality.

NMR Spectroscopy

- NMR (500 MHz+):
 - Axial vs. Equatorial: Look at the methine proton on the cyclohexane ring (). If the amine is equatorial, will be axial. It will show a large diaxial coupling constant () with the adjacent axial protons.
 - CPM Conformation: The methylene protons of the CPM group () often appear as a doublet () due to coupling with the cyclopropyl methine.

X-Ray Crystallography

- Salt Formation: The free base is a liquid. To obtain a crystal structure, synthesize the hydrochloride or fumarate salt.
- Outcome: This freezes the nitrogen inversion and typically locks the CPM tail in the most stable solid-state packing, which usually corresponds to the deep potential energy well (Bisected).

Pharmacological Implications[1][2][3]

Why does this specific conformation matter?

The N-Cyclopropylmethyl group is famous in the "Opioid Antagonist Switch."

- N-Methyl (e.g., Morphine): Small, flexible. Allows the receptor to close over the ligand (Agonist).
- N-CPM (e.g., Naltrexone): Bulky, rigidified by the "bisected" preference.

- Mechanism: The CPM group projects into a specific hydrophobic accessory pocket (often defined by Tyr/Trp residues). Its steric bulk prevents the transmembrane helices (TM3/TM6) from undergoing the conformational shift necessary for G-protein activation.

Key Insight: The equatorial preference of the cyclohexyl anchor ensures the CPM tail is projected strictly laterally, maximizing its interference with the receptor's activation mechanism.

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